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Compound of Interest

Compound Name: 3-Bromo-8-chloroisoquinoline
CAS No.: 1276056-76-8
Cat. No.: B593908
. J

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of
numerous natural products and synthetic pharmaceuticals. The strategic placement of halogen
atoms, such as bromine and chlorine, on this scaffold profoundly influences the molecule's
physicochemical properties, including its lipophilicity, metabolic stability, and binding
interactions with biological targets. 3-Bromo-8-chloroisoquinoline is a key heterocyclic
building block, offering two distinct halogenated positions that can be selectively functionalized,
making it a valuable intermediate in the synthesis of complex molecular architectures. A
thorough understanding of its core physical properties is paramount for its effective utilization in
reaction design, purification, formulation, and quality control. This guide provides a
comprehensive overview of these properties, grounded in experimental data and established
scientific principles.

Section 1: Chemical Identity and Core Physical
Characteristics

The fundamental identity and bulk physical properties of a compound are the foundation of its
scientific profile. These characteristics are essential for accurate dosing, reaction stoichiometry,
and safety assessments.

It is important to note that various isomers exist, and care must be taken to ensure the correct
compound is being used. The primary identifier for this specific molecule is CAS Number
1276056-76-8.[1]
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Table 1: Core Physical and Chemical Properties of 3-Bromo-8-chloroisoquinoline

Property Value Source(s)
CAS Number 1276056-76-8 [1]
Molecular Formula CoHsBrCIN [2][31[4]
Molecular Weight 242.50 g/mol [415]

Off-white to pale yellow solid;
Appearance _ [2]
powder or crystalline form

Melting Point 85-90 °C [2]

| Density | 1.64 g/cm3 |[2] |

Note on Molecular Weight: A value of 258.50 g/mol appears in some commercial listings[2];
however, the calculated molecular weight based on the formula CoHsBrCIN is approximately
242.50 g/mol , which is consistent with other suppliers and databases.[4][5] This lower value
should be considered the correct one.

Section 2: Spectroscopic and Structural Profile

Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. While
experimental spectra for 3-Bromo-8-chloroisoquinoline are not widely published, its structure
allows for a robust prediction of its spectral characteristics.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and isotopic distribution. The
presence of both bromine and chlorine, which have distinctive isotopic patterns (7°Br/81Br = 1:1
and 3>Cl/3’Cl = 3:1), results in a characteristic cluster of peaks in the mass spectrum.

Table 2: Predicted Mass-to-Charge Ratios (m/z) for 3-Bromo-8-chloroisoquinoline Adducts
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Adduct Predicted m/z
[M]+ 240.92885
[M+H]* 241.93668
[M+Na]* 263.91862

Data sourced from PubChem predictions.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

¢ H NMR: The structure CoHsBrCIN contains five aromatic protons in distinct chemical
environments. Therefore, five separate signals are expected in the proton NMR spectrum.
These signals would likely appear in the aromatic region (d 7.0-9.0 ppm). The precise
chemical shifts and coupling constants (J-values) would depend on the electronic effects of
the nitrogen, bromine, and chlorine substituents. Protons adjacent to the nitrogen or
halogens would be expected to resonate further downfield.

e 13C NMR: The molecule has nine carbon atoms, all of which are in unique environments (no
molecular symmetry). Therefore, nine distinct signals are expected in the 13C NMR spectrum.
The signals for carbons bonded to the electronegative nitrogen and halogen atoms would be
shifted downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 3-Bromo-8-
chloroisoquinoline, the spectrum would be characterized by:

e Aromatic C-H stretching: Typically observed above 3000 cm™1.
e Aromatic C=C and C=N stretching: A series of sharp peaks in the 1400-1650 cm~1 region.

e C-Cl and C-Br stretching: These vibrations appear in the fingerprint region, typically below
800 cm™1.
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The diagram below illustrates the relationship between the molecular structure and the
analytical techniques used for its characterization.

3-Bromo-8-chloroisoquinoline Structure
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Caption: Relationship between molecular structure and analytical outputs.

Section 3: Solubility and Thermal Properties
Solubility Profile

The solubility of a compound dictates its utility in different reaction media and its potential for
formulation. 3-Bromo-8-chloroisoquinoline is reported to be slightly soluble in organic
solvents such as ethanol and dimethyl sulfoxide (DMSO).[2] The presence of two halogen
atoms and a large aromatic system contributes to its relatively nonpolar character, leading to
limited solubility in water.[6] This solubility profile is typical for halogenated heterocyclic
compounds used in organic synthesis.

Thermal Properties

The melting point of 3-Bromo-8-chloroisoquinoline is reported as a range of 85-90 °C.[2]
This relatively sharp range is indicative of a compound with good purity. The melting point is a
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critical parameter for identifying a compound and assessing its purity. It also defines the upper
temperature limit for storage and certain handling procedures in its solid state.

Section 4: Experimental Protocols for Physical
Characterization

To ensure reproducibility and accuracy in research, standardized protocols for determining
physical properties are essential.

Protocol: Melting Point Determination by Differential
Scanning Calorimetry (DSC)

DSC is a highly accurate method for determining the melting point and purity of a crystalline
solid.

Objective: To determine the onset and peak melting temperature of 3-Bromo-8-
chloroisoquinoline.

Methodology:

Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum
DSC pan.

e Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample. Prepare an
empty, sealed pan to use as a reference.

e Instrument Setup: Place the sample and reference pans into the DSC cell.

e Thermal Program:

o Equilibrate the cell at 25 °C.

o Ramp the temperature from 25 °C to 120 °C at a rate of 10 °C/min under a nitrogen
atmosphere (50 mL/min flow rate).

» Data Analysis: The melting point is determined from the resulting endotherm. The onset
temperature of the melt is typically reported as the melting point.
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Caption: Workflow for Melting Point Determination by DSC.

Protocol: Qualitative Solubility Assessment

Objective: To determine the qualitative solubility of 3-Bromo-8-chloroisoquinoline in a range
of common laboratory solvents.

Methodology:

Preparation: Add approximately 10 mg of the compound to each of several labeled vials.

e Solvent Addition: To each vial, add 1.0 mL of a different test solvent (e.g., Water, Ethanol,
Methanol, Acetone, Dichloromethane, DMSO, Toluene).

o Mixing: Agitate each vial vigorously (e.g., using a vortex mixer) for 60 seconds.
o Observation: Allow the vials to stand for 5 minutes and visually inspect for undissolved solid.

» Classification: Classify the solubility as 'Soluble’ (no visible solid), 'Slightly Soluble’ (some
solid remains), or 'Insoluble’ (most or all solid remains).
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Caption: Workflow for Qualitative Solubility Assessment.
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Section 5: Safety, Handling, and Storage

Proper handling of halogenated organic compounds is crucial for laboratory safety.

Table 3: GHS Hazard and Precautionary Information

Category Information Source(s)
Pictogram GHSO07 (Exclamation Mark)
Signal Word Warning

H315: Causes skin

irritation.H319: Causes serious
Hazard Statements S

eye irritation.H335: May cause

respiratory irritation.

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye
protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES:
Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to
do. Continue rinsing. |[7] |

Personal Protective Equipment (PPE)

When handling 3-Bromo-8-chloroisoquinoline, appropriate PPE is mandatory. This includes:
» Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1][7]
» Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[1]

o Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume
hood, to avoid inhaling dust.[1] If exposure limits may be exceeded, a full-face respirator
should be used.[1]

Handling and Storage

e Handling: Avoid formation of dust and aerosols.[1] Prevent fire caused by electrostatic
discharge.
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o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep
away from incompatible materials such as strong oxidizing agents.[2] The compound is
expected to have a shelf life of at least 2 years under these recommended conditions.[2]

Conclusion

3-Bromo-8-chloroisoquinoline is a crystalline solid with a defined melting point and a
solubility profile characteristic of a moderately polar organic compound. Its identity and purity
can be readily confirmed using standard analytical techniques such as mass spectrometry,
NMR, and thermal analysis. The data presented in this guide provide a solid foundation for
researchers and scientists to handle, utilize, and characterize this versatile synthetic
intermediate with confidence and safety. A rigorous adherence to the outlined safety protocols
is essential when working with this and other halogenated heterocyclic compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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